molecular formula C19H11N B14160206 Fluoreno(9,1-gh)quinoline CAS No. 206-00-8

Fluoreno(9,1-gh)quinoline

Cat. No.: B14160206
CAS No.: 206-00-8
M. Wt: 253.3 g/mol
InChI Key: GUPDTSPXGNJDII-UHFFFAOYSA-N
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Description

Fluoreno(9,1-gh)quinoline is a heterocyclic aromatic compound that combines the structural features of fluorene and quinoline. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The incorporation of a quinoline moiety into the fluorene structure enhances its chemical reactivity and biological activity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluoreno(9,1-gh)quinoline typically involves cyclization reactions. One common method is the cyclocondensation of 2-aminobiphenyl with an appropriate aldehyde or ketone under acidic conditions. This reaction forms the quinoline ring system fused with the fluorene structure. Another approach involves the cycloaddition of fluorene derivatives with nitriles or isocyanates, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Fluoreno(9,1-gh)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fluoreno(9,1-gh)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Fluoreno(9,1-gh)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate into DNA, inhibiting DNA replication and transcription, which is a common mechanism for its anticancer and antimicrobial activities. Additionally, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Fluoreno(9,1-gh)quinoline is unique due to its fused ring system, which combines the properties of both fluorene and quinoline. This fusion results in enhanced chemical reactivity, biological activity, and electronic properties, making it a versatile compound for various applications .

Properties

CAS No.

206-00-8

Molecular Formula

C19H11N

Molecular Weight

253.3 g/mol

IUPAC Name

15-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14(19),15,17-decaene

InChI

InChI=1S/C19H11N/c1-2-7-15-13(6-1)14-8-3-5-12-11-17-16(9-4-10-20-17)19(15)18(12)14/h1-11H

InChI Key

GUPDTSPXGNJDII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC5=C(C2=C43)C=CC=N5

Origin of Product

United States

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